Cas no 860786-84-1 (8-(Trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo1,2-aquinoxaline)

8-(Trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo1,2-aquinoxaline 化学的及び物理的性質
名前と識別子
-
- 8-(TRIFLUOROMETHYL)-1,2,3,3A,4,5-HEXAHYDROPYRROLO[1,2-A]QUINOXALINE
- 8-(Trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo1,2-aquinoxaline
-
- MDL: MFCD04124569
8-(Trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo1,2-aquinoxaline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | 12W-0267-1G |
8-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline |
860786-84-1 | >90% | 1g |
£770.00 | 2025-02-09 | |
Key Organics Ltd | 12W-0267-5G |
8-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline |
860786-84-1 | >90% | 5g |
£3080.00 | 2025-02-09 | |
Key Organics Ltd | 12W-0267-0.5G |
8-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline |
860786-84-1 | >90% | 0.5g |
£385.00 | 2025-02-09 | |
abcr | AB296663-1 g |
8-(Trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline, 90%; . |
860786-84-1 | 90% | 1g |
€1312.80 | 2023-04-26 | |
Key Organics Ltd | 12W-0267-1MG |
8-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline |
860786-84-1 | >90% | 1mg |
£37.00 | 2025-02-09 | |
A2B Chem LLC | AI74156-1g |
8-(trifluoromethyl)-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxaline |
860786-84-1 | >90% | 1g |
$1295.00 | 2024-04-19 | |
A2B Chem LLC | AI74156-10mg |
8-(trifluoromethyl)-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxaline |
860786-84-1 | >90% | 10mg |
$240.00 | 2024-04-19 | |
A2B Chem LLC | AI74156-500mg |
8-(trifluoromethyl)-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxaline |
860786-84-1 | >90% | 500mg |
$720.00 | 2024-04-19 | |
A2B Chem LLC | AI74156-5mg |
8-(trifluoromethyl)-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxaline |
860786-84-1 | >90% | 5mg |
$214.00 | 2024-04-19 | |
TRC | T146925-25mg |
8-(Trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline |
860786-84-1 | 25mg |
$ 230.00 | 2022-06-03 |
8-(Trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo1,2-aquinoxaline 関連文献
-
2. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
-
D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
8-(Trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo1,2-aquinoxalineに関する追加情報
Recent Advances in the Study of 8-(Trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline (CAS: 860786-84-1)
The compound 8-(Trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline (CAS: 860786-84-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This heterocyclic scaffold, characterized by a fused pyrroloquinoxaline core and a trifluoromethyl substituent, has been explored for its pharmacological properties, particularly in the context of central nervous system (CNS) disorders and infectious diseases. Recent studies have highlighted its role as a promising lead compound for drug development, with a focus on its mechanism of action, synthetic pathways, and biological activity.
One of the key areas of research has been the synthesis and optimization of 8-(Trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline derivatives. A 2023 study published in the Journal of Medicinal Chemistry demonstrated an efficient multi-step synthesis route for this compound, emphasizing the importance of the trifluoromethyl group in enhancing metabolic stability and binding affinity to target proteins. The study also reported improved yields and purity through the use of novel catalysts and reaction conditions, paving the way for scalable production.
In terms of biological activity, recent preclinical studies have identified 8-(Trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline as a potent modulator of serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes. These findings, published in Neuropharmacology (2024), suggest potential applications in treating neuropsychiatric disorders such as schizophrenia and depression. The compound's ability to cross the blood-brain barrier and exhibit minimal off-target effects further underscores its therapeutic potential.
Another significant development is the exploration of this compound's antiviral properties. A 2024 study in Antimicrobial Agents and Chemotherapy revealed that derivatives of 8-(Trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline exhibit inhibitory effects against RNA viruses, including SARS-CoV-2 and influenza. The mechanism appears to involve interference with viral replication machinery, offering a new avenue for antiviral drug design.
Despite these promising findings, challenges remain in the clinical translation of 8-(Trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline. Issues such as pharmacokinetic optimization, toxicity profiling, and formulation stability are currently under investigation. Collaborative efforts between academic institutions and pharmaceutical companies are underway to address these hurdles, with several patents filed in the past year for novel derivatives and delivery systems.
In conclusion, 8-(Trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline (CAS: 860786-84-1) represents a versatile scaffold with broad therapeutic potential. Ongoing research continues to uncover its multifaceted biological activities and refine its chemical properties, positioning it as a compelling candidate for future drug development. The integration of computational modeling and high-throughput screening techniques is expected to further accelerate progress in this area.
860786-84-1 (8-(Trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo1,2-aquinoxaline) 関連製品
- 2229395-99-5(O-2-(4-bromo-3,5-dimethylphenyl)propylhydroxylamine)
- 2229427-31-8(O-1-(3-methyl-1,2-oxazol-5-yl)ethylhydroxylamine)
- 2757955-52-3(tert-butyl N-2,4-dichloro-3-(hydroxymethyl)phenylcarbamate)
- 2137656-48-3(N,N,5-tris(propan-2-yl)pyrrolidin-3-amine)
- 21492-03-5(cis-4-(hydroxymethyl)piperidin-3-ol)
- 2113049-57-1(1-(1,1-difluoroethyl)cyclobutane-1-carbonitrile)
- 832740-21-3(5-(2-chloro-5-nitrophenoxy)methylfuran-2-carboxylic acid)
- 2228379-06-2(tert-butyl N-{1-[1-(2-aminopropan-2-yl)cyclopropyl]ethyl}-N-methylcarbamate)
- 332-50-3(Acetamide,2-(4-fluorophenoxy)-)
- 1803480-53-6(3-Amino-5-cyano-4-methoxy-2-(trifluoromethoxy)pyridine)
